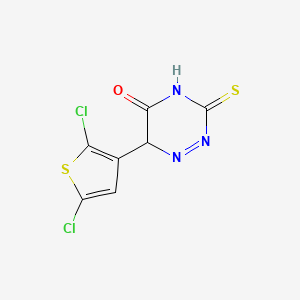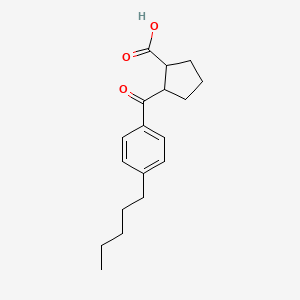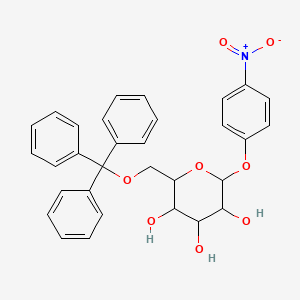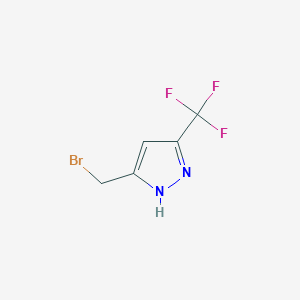
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate: and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative. These compounds are characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a pyrrolidine ring. The stereochemistry of these compounds is crucial for their reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group.
Industrial Production Methods
Industrial production methods for these compounds may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzyl group may yield a methyl group.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Biology: They are used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: They are investigated for their potential therapeutic effects, including as inhibitors of specific enzymes.
Industry: They are used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in their binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2R,3R)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate lies in their specific stereochemistry and the presence of the benzyl group. This combination of features imparts unique reactivity and binding properties, making them valuable in various applications.
Eigenschaften
Molekularformel |
C32H46N2O6 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h2*4-8,13-14,18H,9-11H2,1-3H3/t2*13-,14-/m10/s1 |
InChI-Schlüssel |
WIHSCMSGIIFHBV-ATLWNKLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)




![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)

![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
